4-Fluoro-2-methoxy-3-methylbenzaldehyde chemical properties
4-Fluoro-2-methoxy-3-methylbenzaldehyde chemical properties
An In-Depth Technical Guide to 4-Fluoro-2-methoxy-3-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-3-methylbenzaldehyde (CAS No. 1824411-31-5), a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] This document details the compound's chemical identity, physicochemical properties, and characteristic reactivity profile, which is governed by the interplay of its fluoro, methoxy, and methyl substituents. A plausible synthetic pathway via the Vilsmeier-Haack reaction is presented, alongside a discussion of its potential applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This guide is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this specific building block.
Chemical Identity and Structure
4-Fluoro-2-methoxy-3-methylbenzaldehyde is an organic compound featuring a benzene ring substituted with four different functional groups: a formyl (-CHO) group, a fluoro (-F) group, a methoxy (-OCH₃) group, and a methyl (-CH₃) group. The specific arrangement of these substituents dictates its unique chemical behavior.
Caption: Chemical structure of 4-Fluoro-2-methoxy-3-methylbenzaldehyde.
Physicochemical Properties
The properties of 4-Fluoro-2-methoxy-3-methylbenzaldehyde are summarized below. This data is compiled from chemical supplier information and computational models.
| Property | Value | Source |
| CAS Number | 1824411-31-5 | [1][2] |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.16 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Data not available | |
| Storage | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (calculated) | 1.955 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Reactivity
Proposed Synthesis: Vilsmeier-Haack Reaction
A representative experimental protocol is outlined below, adapted from procedures for structurally similar compounds.[3]
Experimental Protocol:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (10 eq.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, ensuring the temperature remains below 5°C. Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[3]
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Substrate Addition: To the freshly prepared reagent, add 1-fluoro-3-methoxy-2-methylbenzene (1 eq.) dropwise at 0°C.
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Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture back to 0°C. Carefully quench the reaction by the slow addition of a cold, saturated aqueous solution of sodium acetate. This step is exothermic and requires caution.[3]
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Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volume).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-Fluoro-2-methoxy-3-methylbenzaldehyde by column chromatography on silica gel.
Caption: General workflow for the Vilsmeier-Haack synthesis.
Reactivity Profile
The reactivity of 4-Fluoro-2-methoxy-3-methylbenzaldehyde is a product of the electronic and steric effects of its substituents.
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Electronic Effects: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[4] The methoxy group at the ortho-position is strongly electron-donating through resonance (+M). The methyl group is weakly electron-donating via induction (+I). This complex interplay makes the aromatic ring electron-rich and susceptible to further electrophilic aromatic substitution, while also influencing the reactivity of the aldehyde.
-
Steric Hindrance: The presence of both a methoxy and a methyl group ortho to the aldehyde creates significant steric hindrance.[4] This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions like Grignard additions or Wittig reactions compared to less substituted benzaldehydes.[4]
-
Aldehyde Reactivity: The aldehyde group is a key reactive site, susceptible to:
-
Nucleophilic Addition: Reactions with nucleophiles (e.g., organometallics, cyanides) to form secondary alcohols.
-
Condensation Reactions: Knoevenagel or Aldol condensations with active methylene compounds.[4]
-
Reductive Amination: Conversion to amines via reaction with an amine and a reducing agent.[4]
-
Oxidation: Conversion to the corresponding carboxylic acid (4-fluoro-2-methoxy-3-methylbenzoic acid).
-
Reduction: Conversion to the corresponding benzyl alcohol (4-fluoro-2-methoxy-3-methylbenzyl alcohol).
-
Caption: Electronic influences of substituents on the aromatic ring.
Applications and Research Interest
Substituted benzaldehydes, particularly those containing fluorine and methoxy groups, are valuable intermediates in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules.[5][6] While specific applications for 4-Fluoro-2-methoxy-3-methylbenzaldehyde are not extensively documented, its structural motifs suggest potential utility in:
-
Pharmaceutical Development: As a building block for synthesizing complex molecules with potential therapeutic value, such as anti-inflammatory or anti-cancer agents.[5]
-
Agrochemicals: Serving as a precursor for novel pesticides and herbicides.[5]
-
Specialty Chemicals and Materials Science: Use in the creation of polymers, coatings, or other advanced materials where its specific substitution pattern can impart desired properties like thermal stability or chemical resistance.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Fluoro-2-methoxy-3-methylbenzaldehyde is not provided in the search results, data from structurally related isomers can be used to infer potential hazards. Related compounds are often classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8][9][10]
General Precautions:
-
Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid breathing vapors or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
PubChem. (n.d.). 4-Fluoro-2-methoxybenzaldehyde. Retrieved March 15, 2026, from [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved March 15, 2026, from [Link]
-
MilliporeSigma. (2025). SAFETY DATA SHEET: 2-Methoxybenzaldehyde. Retrieved March 15, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis. Retrieved March 15, 2026, from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
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